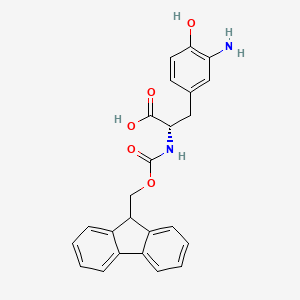

Fmoc-3-amino-L-tyrosine

Vue d'ensemble

Description

Fmoc-3-amino-L-tyrosine is an Fmoc protected tyrosine derivative . It is potentially useful for proteomics studies and solid phase peptide synthesis techniques . The molecular formula of Fmoc-3-amino-L-tyrosine is C24H22N2O5 .

Synthesis Analysis

Fmoc-3-amino-L-tyrosine is synthesized using standard Fmoc chemistry . The synthesis process involves the deprotection of the N-terminal of the growing peptide chain, activation of the incoming amino acid C-terminal by a coupling agent, and coupling of the C-terminal of the incoming amino acid chain with the N-terminal of the growing peptide chain .

Molecular Structure Analysis

The molecular structure of Fmoc-3-amino-L-tyrosine is represented by the molecular formula C24H22N2O5 . The molecular weight is 418.4 g/mol . The IUPAC name is (2S)-3-(3-amino-4-hydroxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid .

Chemical Reactions Analysis

Fmoc-3-amino-L-tyrosine is involved in various chemical reactions during peptide synthesis. For instance, longer peptide chains are susceptible to incomplete deprotection and coupling reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of Fmoc-3-amino-L-tyrosine include a molecular weight of 418.4 g/mol, a XLogP3-AA of 3.6, a hydrogen bond donor count of 4, a hydrogen bond acceptor count of 6, a rotatable bond count of 7, an exact mass of 418.15287181 g/mol, a monoisotopic mass of 418.15287181 g/mol, a topological polar surface area of 122 Ų, a heavy atom count of 31, and a formal charge of 0 .

Applications De Recherche Scientifique

1. NMR Spectroscopy

Fmoc-perfluoro-tert-butyl tyrosine, a derivative of Fmoc-3-amino-L-tyrosine, has been utilized in nuclear magnetic resonance (NMR) spectroscopy. Its high fluorination level, indicated by nine chemically equivalent fluorines, results in a sharp singlet in 19F NMR, facilitating detection in peptides even at low concentrations. This characteristic makes it a valuable tool for the study and analysis of peptides in research settings (Tressler & Zondlo, 2016).

2. Solid-Phase Peptide Synthesis

Fmoc-3-amino-L-tyrosine derivatives have been crucial in solid-phase peptide synthesis. For example, Fmoc-O,O-(dimethylphospho)-L-tyrosine fluoride has been used as a building block for the efficient coupling of phosphotyrosine to adjacent amino acids in model peptide sequences. This method has facilitated the synthesis of complex peptides, showcasing the versatility and utility of Fmoc-3-amino-L-tyrosine derivatives in peptide synthesis (Fretz, 1997; Fretz, 2004).

3. Synthesis of Caged Peptides

Fmoc-3-amino-L-tyrosine derivatives have been used in the synthesis of caged peptides. Notably, a novel derivative, N-Fmoc-O-(2-nitrobenzyl)-tyrosine, allows the incorporation of caged peptides into amino acid sequences using solid-phase peptide synthesis. This approach has practical applications in the synthesis of neuropeptide Y, with the caged peptide showing significantly altered binding affinity to receptors, adjustable by UV light irradiation (Tatsu et al., 1996).

4. Synthesis of Sulfotyrosine-Containing Peptides

Fmoc-fluorosulfated tyrosine has been synthesized and incorporated into peptides, demonstrating the relevance of tyrosine O-sulfation in regulating biological processes. This synthesis strategy is critical for producing sulfotyrosine-containing peptides, which have therapeutic potential and involvement in various biological functions (Chen et al., 2016).

Orientations Futures

The development of peptide drugs, including those involving Fmoc-3-amino-L-tyrosine, is one of the hottest topics in pharmaceutical research . Therapeutic peptides are a unique class of pharmaceutical agents composed of a series of well-ordered amino acids, usually with molecular weights of 500-5000 Da . Research into therapeutic peptides started with fundamental studies of natural human hormones, including insulin, oxytocin, vasopressin, and gonadotropin-releasing hormone (GnRH), and their specific physiological activities in the human body .

Propriétés

IUPAC Name |

(2S)-3-(3-amino-4-hydroxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O5/c25-20-11-14(9-10-22(20)27)12-21(23(28)29)26-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,21,27H,12-13,25H2,(H,26,30)(H,28,29)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNIZNEVDYHGUPY-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=C(C=C4)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-3-amino-L-tyrosine | |

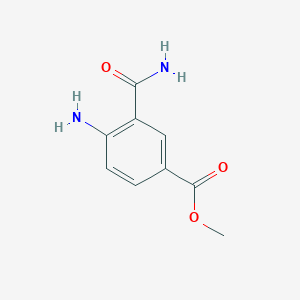

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Chloro-1-naphthyl)oxy]aniline](/img/structure/B1314370.png)

![Bicyclo[3.2.1]octan-3-amine](/img/structure/B1314372.png)

![4-[(3,4-Dichlorophenyl)methoxy]aniline](/img/structure/B1314381.png)